2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Description
2-(2,3-Dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenoxy group linked to an N-(2,3-dihydro-1H-inden-5-yl) moiety. Structurally, it belongs to a class of compounds studied for diverse applications, including agrochemicals (e.g., auxin mimics) and pharmaceuticals (e.g., cytokine modulators) .
Properties
Molecular Formula |
C17H15Cl2NO2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-5-2-6-15(17(14)19)22-10-16(21)20-13-8-7-11-3-1-4-12(11)9-13/h2,5-9H,1,3-4,10H2,(H,20,21) |
InChI Key |
MQRPMZUQJJIFBP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-(2,3-Dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and receptor interactions. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a dichlorophenoxy group, which is known for its biological activity, particularly in herbicides and pharmaceuticals.
Receptor Affinity
Research indicates that compounds with similar structures exhibit significant affinity for sigma receptors. For instance, a related compound showed high affinity for the σ1 receptor (Ki = 42 nM) and was significantly selective over the σ2 receptor . This suggests that 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide may also interact with sigma receptors, potentially influencing pain pathways.
Antinociceptive Effects
In vivo studies have demonstrated that compounds similar to 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can reduce nociception in animal models. The formalin test indicated that certain derivatives could significantly decrease pain responses at specific dosages (10-300 μg/paw) . This suggests potential applications in treating inflammatory pain.
Study on Sigma Receptor Ligands
A study evaluated the binding affinity of various compounds to sigma receptors. The results indicated that modifications to the phenoxy group could enhance receptor binding and selectivity. This research highlights the importance of structural variations in developing effective analgesics .
Synthesis and Biological Evaluation
A series of analogs based on the core structure of 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide were synthesized and tested for biological activity. The most potent analogs exhibited IC50 values in the nanomolar range against specific targets related to cancer therapy .
Data Summary
| Compound Name | Sigma Receptor Affinity (Ki) | Antinociceptive Effect (μg/paw) | IC50 (nM) |
|---|---|---|---|
| Compound A | 42 nM | 10 - 300 | 700 |
| Compound B | Not specified | Not specified | 900 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among acetamide derivatives include:
- Halogen substitution: Position and type (Cl vs. F) on the phenoxy/aryl group.
- Amide substituents : Aromatic vs. aliphatic groups (e.g., dihydroindenyl vs. pyridinyl).
Physicochemical Properties
- Molecular Weight : Halogen substitution (Cl vs. F) increases molecular weight (e.g., 336.1 g/mol for target vs. 285.32 g/mol for 2-fluoro analogue) .
Key Findings and Implications
- Substituent Impact :
- Halogen Position : 2,3-Dichloro substitution may enhance steric hindrance and electron-withdrawing effects compared to 2-fluoro or 4-fluoro derivatives, altering target binding .
- Amide Group : The dihydroindenyl moiety improves metabolic stability relative to aliphatic chains (e.g., pretilachlor in ) .
- Potential Applications: Agriculture: Structural similarity to chloroacetamide herbicides (e.g., alachlor) suggests utility in weed control . Pharmaceuticals: Dihydroindenyl derivatives’ cytokine modulation supports further study in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
